2-Butyl-2-ethynyl-1,3-dioxolane

Catalog No.
S1535544
CAS No.
128957-79-9
M.F
C9H14O2
M. Wt
154.21 g/mol
Availability
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2-Butyl-2-ethynyl-1,3-dioxolane

CAS Number

128957-79-9

Product Name

2-Butyl-2-ethynyl-1,3-dioxolane

IUPAC Name

2-butyl-2-ethynyl-1,3-dioxolane

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C9H14O2/c1-3-5-6-9(4-2)10-7-8-11-9/h2H,3,5-8H2,1H3

InChI Key

OHEXQBHJPSILGE-UHFFFAOYSA-N

SMILES

CCCCC1(OCCO1)C#C

Synonyms

1,3-Dioxolane, 2-butyl-2-ethynyl-

Canonical SMILES

CCCCC1(OCCO1)C#C

2-Butyl-2-ethynyl-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring and a butyl group along with an ethynyl substituent. Its molecular formula is C10H16O2C_{10}H_{16}O_{2}, and it belongs to the family of dioxolanes, which are five-membered cyclic ethers known for their stability and versatility in

  • Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or osmium tetroxide, leading to the formation of carboxylic acids or ketones.
  • Reduction: Reduction can be achieved with reagents like lithium aluminum hydride or sodium borohydride, resulting in alcohols.
  • Substitution: It can participate in nucleophilic substitution reactions with organolithium or Grignard reagents, forming substituted dioxolanes.

Common Reagents and Conditions

Reaction TypeReagentsProducts
OxidationKMnO4, OsO4Carboxylic acids, ketones
ReductionLiAlH4, NaBH4Alcohols
SubstitutionRLi, RMgXSubstituted dioxolanes

Several methods exist for synthesizing 2-butyl-2-ethynyl-1,3-dioxolane:

  • Condensation Reaction: A common method involves the condensation of ethylene glycol with carbonyl compounds in the presence of catalysts like silica gel or alumina under solvent-free conditions.
  • Microwave Irradiation: This method utilizes microwave energy to enhance the reaction efficiency between ethylene glycol and carbonyl compounds, often yielding high purity products quickly.
  • Continuous Flow Reactors: In industrial settings, continuous flow reactors are employed for consistent production quality and yield while minimizing environmental impact .

2-Butyl-2-ethynyl-1,3-dioxolane has several applications:

  • Organic Synthesis: It is utilized as a reagent for selective ketalization of carbonyl compounds.
  • Protecting Group: The compound serves as a protecting group for carbonyl functionalities in various biochemical contexts.
  • Polymer Production: It is also used in the production of polymers and as a solvent in different chemical processes .

Several compounds share structural similarities with 2-butyl-2-ethynyl-1,3-dioxolane. Here’s a comparative overview:

Compound NameStructure CharacteristicsUnique Features
2-Methyl-1,3-dioxolaneLacks ethynyl group; contains a methyl substituentLess reactive than 2-butyl-2-ethynyl variant
2-Ethyl-1,3-dioxolaneContains an ethyl group instead of butylSimilar stability but different reactivity
1,3-DioxaneSix-membered ring structureDifferent stability and reactivity profiles

Uniqueness: The presence of both butyl and ethynyl groups in 2-butyl-2-ethynyl-1,3-dioxolane imparts distinct reactivity that is not found in its analogs. This makes it particularly useful for specific synthetic applications where selective reactivity is desired .

XLogP3

1.6

Dates

Last modified: 07-17-2023

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